JG-98

Overview

Description

JG-98 is an allosteric inhibitor of heat shock protein 70 (Hsp70). It binds tightly to a conserved site on Hsp70, disrupting the Hsp70-Bag3 interaction. This compound has garnered attention due to its anti-cancer activities, affecting both cancer cells and tumor-associated macrophages .

Scientific Research Applications

JG-98 has found applications in several scientific fields:

Cancer Research: Its anti-cancer properties make it a subject of interest for cancer therapy.

Immunology: The impact on tumor-associated macrophages suggests potential immunomodulatory effects.

Drug Development: Researchers explore this compound as a potential drug candidate.

Mechanism of Action

Target of Action

The primary target of JG-98 is the heat shock protein 70 (Hsp70). Hsp70 is a molecular chaperone that plays important roles in protein homeostasis and cell survival . It has been implicated in cancer, with its levels highly elevated in a variety of tumors . Expression of Hsp70 strongly correlates with tumor grade, metastasis, and poor prognosis, suggesting that it plays a special and broad role in cancer .

Mode of Action

This compound is an allosteric inhibitor of Hsp70 . It binds tightly to a deep pocket that is conserved in members of the Hsp70 family . This binding disrupts Hsp70’s interaction with a co-chaperone Bag3 . Bag3 has been shown to collaborate with Hsp70 in regulating cancer development through multiple pathways .

Biochemical Pathways

This compound affects signaling pathways important for cancer development . Some of these pathways are affected by this compound in a Bag3-dependent manner (e.g., ERK), and some in a Bag3-independent manner (e.g., Akt or c-myc), indicating multiple effects of Hsp70 inhibition .

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in mice for tolerability and activity in two xenograft models . .

Result of Action

This compound shows anti-cancer activities affecting both cancer cells and tumor-associated macrophages . It induces classical apoptosis features, including morphological changes consistent with programmed cell death and positive annexin staining . Furthermore, this compound destabilizes FoxM1 and relieves suppression of downstream effectors, including p21 and p27 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the negative impact of this compound on cell viability and sarcomere structure could be partially rescued by co-treatment of neonatal rat ventricular myocytes with the autophagy-inducing compound rapamycin . This suggests that the cellular environment and co-treatments can modulate the effects of this compound.

Biochemical Analysis

Biochemical Properties

JG-98 disrupts the interaction between Hsp70 and its co-chaperone Bag3 . This disruption affects both cancer cells and tumor-associated macrophages, showing anti-cancer activity . It also affects signaling pathways important for cancer development .

Cellular Effects

This compound has been shown to reduce the proliferation of various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells . It induces classical apoptosis features, including morphological changes consistent with programmed cell death and positive annexin staining .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a conserved site on Hsp70, disrupting the Hsp70-Bag3 interaction . This disruption affects signaling pathways in a Bag3-dependent (e.g., ERK) and Bag3-independent manner (e.g., Akt or c-myc), indicating multiple effects of Hsp70 inhibition .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce tumor growth in MCF-7 breast cancer and HeLa cervical cancer mouse xenograft models

Metabolic Pathways

Given its role as an Hsp70 inhibitor, it is likely that this compound impacts the protein folding and remodeling processes that Hsp70 is involved in .

Transport and Distribution

Given its role as an Hsp70 inhibitor, it is likely that this compound interacts with the cellular machinery involved in protein folding and remodeling .

Subcellular Localization

It is known that this compound binds to a conserved site on Hsp70, disrupting the Hsp70-Bag3 interaction . This suggests that this compound may localize to areas of the cell where Hsp70 and Bag3 are present.

Preparation Methods

Synthetic Routes:: The synthetic routes for JG-98 are not widely documented in the literature. custom synthesis services are available for rapid production.

Industrial Production Methods:: As of now, there are no established industrial-scale production methods for this compound

Chemical Reactions Analysis

JG-98 undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be fully elucidated. Major products formed from these reactions are also an active area of investigation.

Comparison with Similar Compounds

While JG-98’s uniqueness lies in its specific binding to Hsp70, other similar compounds include:

- [Compound A]: [Brief description]

- [Compound B]: [Brief description]

- [Compound C]: [Brief description]

Properties

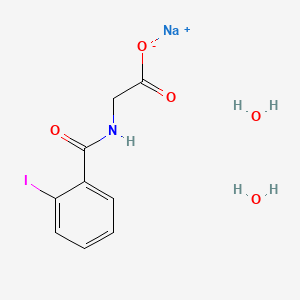

IUPAC Name |

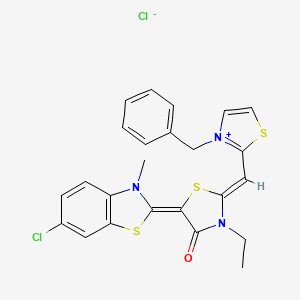

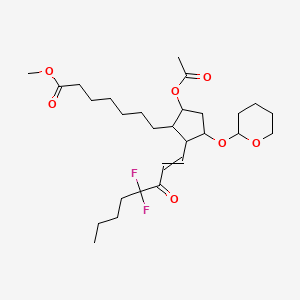

(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN3OS3.ClH/c1-3-28-21(14-20-27(11-12-30-20)15-16-7-5-4-6-8-16)32-22(23(28)29)24-26(2)18-10-9-17(25)13-19(18)31-24;/h4-14H,3,15H2,1-2H3;1H/q+1;/p-1/b24-22+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPPGWXGMILTRB-HDPAMLMOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1/C(=C/C2=[N+](C=CS2)CC3=CC=CC=C3)/S/C(=C/4\N(C5=C(S4)C=C(C=C5)Cl)C)/C1=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of JG-98 and how does it interact with it?

A1: this compound targets the Heat Shock Protein 70 (Hsp70) family of molecular chaperones. It binds to an allosteric site on Hsp70, disrupting its interaction with nucleotide-exchange factors (NEFs). [, , ]

Q2: What are the downstream effects of this compound's interaction with Hsp70?

A2: By inhibiting Hsp70, this compound disrupts critical cellular processes that cancer cells rely on for survival and proliferation. This includes:

- Destabilization of oncogenic client proteins: Hsp70 stabilizes various oncogenic proteins. This compound promotes the degradation of these client proteins, including FoxM1, HuR, Akt1, and Raf1. [, , ]

- Induction of apoptosis: this compound has been shown to trigger apoptosis in various cancer cell lines, likely due to the destabilization of pro-survival client proteins. [, , , ]

- Suppression of mitochondrial bioenergetics: Studies in Medullary Thyroid Carcinoma (MTC) cells showed this compound analogs disrupt mitochondrial function, leading to apoptosis and RET downregulation. []

- Modulation of autophagy: In certain cell types, this compound can decrease autophagic flux, potentially impacting protein degradation and cellular homeostasis. [, ]

Q3: Does this compound affect mitochondrial function?

A3: Yes, research suggests this compound analogs, through inhibition of the mitochondrial chaperone mortalin (HSPA9), disrupt mitochondrial bioenergetics, leading to apoptosis in MTC cells. [, ]

Q4: How does this compound impact the stability of the Hsp70 client protein FoxM1?

A4: this compound destabilizes FoxM1, a transcription factor involved in cell cycle regulation, leading to the upregulation of downstream effectors like p21 and p27, which can inhibit cell cycle progression. []

Q5: How does inhibiting Hsp70 with this compound differ from inhibiting Hsp90?

A5: Unlike Hsp90 inhibitors that often lead to compensatory upregulation of Hsp70, this compound does not cause a similar increase in Hsp90 expression. This suggests a potential advantage for this compound in avoiding this compensatory mechanism. []

Q6: How does modifying the structure of this compound affect its activity?

A6: Research on this compound analogs has revealed key structural features influencing activity:

- Benzothiazole substitutions: Analogs with increased hydrophilicity through benzothiazole substitutions showed improved potency and metabolic stability. [, ]

- ClogP value: Lower clogP values, indicating increased hydrophilicity, correlated with better blood-brain barrier penetration and efficacy in reducing phosphorylated tau in a brain slice model. []

Q7: Have any this compound analogs shown improved properties compared to the parent compound?

A7: Yes, several analogs have demonstrated enhanced features:

- JG-231: Exhibited improved microsomal stability and effectively reduced tumor burden in an MDA-MB-231 xenograft model. []

- JG-342: Showed sub-µM LC50s against a panel of myeloma cell lines and a favorable therapeutic index compared to bone marrow stromal cells. []

Q8: What types of in vitro studies have been conducted with this compound?

A8: Numerous in vitro studies have explored this compound's effects on various cancer cell lines, including:

- Cell viability assays (e.g., XTT assay): These assays demonstrate the antiproliferative effects of this compound on cancer cells. [, ]

- Apoptosis assays (e.g., flow cytometry, ELISA): These assays confirm the ability of this compound to induce apoptosis in cancer cells. [, ]

- Western blotting: This technique has been used to assess changes in the expression of Hsp70 client proteins and markers of autophagy upon this compound treatment. [, , ]

Q9: What in vivo models have been used to study this compound?

A9: this compound and its analogs have been investigated in several in vivo models:

- Mouse xenograft models: Studies using xenograft models of breast cancer and MTC have shown that this compound analogs can inhibit tumor growth. [, ]

- Brain slice model: An ex vivo brain slice model demonstrated the ability of an analog with improved blood-brain barrier penetration to reduce phosphorylated tau accumulation. []

Q10: Are there any concerns about the toxicity of this compound?

A10: While this compound exhibits promising anticancer activity, studies have raised concerns regarding potential toxicity:

- Cardiotoxicity: Research suggests this compound can induce apoptosis and disrupt sarcomere structure in cardiomyocytes, highlighting a potential risk for cardiac side effects. [, , ]

- Skeletal muscle toxicity: Similar to its effects on cardiomyocytes, this compound has also been shown to induce apoptosis and reduce autophagy in skeletal muscle cells. []

Q11: Are there any strategies to improve the delivery of this compound to specific targets?

A11: Research into improving this compound delivery is ongoing. One approach focuses on synthesizing analogs with enhanced pharmacokinetic properties, such as improved metabolic stability and tissue penetration. [, ]

Q12: Have any biomarkers been identified to predict the efficacy of this compound?

A12: While specific biomarkers for this compound efficacy are still under investigation, some studies suggest a correlation between Hsp70 expression levels and sensitivity to this compound. []

Q13: Are there any alternative compounds or strategies being explored that target similar pathways as this compound?

A13: Yes, researchers are investigating various alternative approaches, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((1R,3S,5R)-3-((2-Fluoro-3-(trifluoromethoxy)phenyl)carbamoyl)-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)-5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxamide benzoate](/img/structure/B1514093.png)

![Chloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B1514175.png)